molecular formula C19H22N4O2S2 B2988759 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 315695-30-8

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2988759
CAS No.: 315695-30-8
M. Wt: 402.53
InChI Key: ABXVDNQUZFYPAY-UHFFFAOYSA-N
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Description

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized as a bioisostere of natural purine bases . This compound is of significant interest in medicinal chemistry and oncology research. Thienopyrimidine derivatives are extensively investigated for their anti-proliferative properties and potential as kinase inhibitors . They have been shown to inhibit the growth of various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231, by inducing cell cycle arrest and promoting apoptosis . While the specific mechanism of action for this particular derivative requires further experimental validation, analogous compounds are known to act on key oncogenic pathways. Related structures have demonstrated activity as inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) , histamine receptors , and other targets involved in inflammatory and proliferative diseases . The molecular design, featuring the 4-aminothienopyrimidine core, is often associated with favorable drug-like properties, including good intestinal absorption, making it a valuable scaffold for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-11-12(2)27-18-16(11)17(20)22-19(23-18)26-10-15(24)21-9-8-13-4-6-14(25-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,21,24)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXVDNQUZFYPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound shares a similar structure with 4-Amino-5,6-dimethylthieno, which is used as a flavoring agent. .

Pharmacokinetics

Its solubility in phosphate buffer and propylene glycol suggests that it may have good bioavailability.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in certain environments. .

Biological Activity

The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of an amino group and a methoxyphenethyl substituent enhances its pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula: C17H19N5O3S
  • Molecular Weight: 437.6 g/mol

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition: Many thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cellular proliferation and survival, such as thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase.
  • Receptor Modulation: The compound may modulate neurotransmitter receptors, influencing neurochemical pathways relevant to central nervous system disorders.
  • Cytotoxicity: Studies have shown that derivatives of thieno[2,3-d]pyrimidine can induce cytotoxic effects in cancer cell lines by promoting apoptosis or inhibiting cell division.

Antiproliferative Activity

A study assessing the antiproliferative effects of related thieno[2,3-d]pyrimidine compounds on various cancer cell lines revealed significant findings:

CompoundCell LineIC50 (µg/mL)Selectivity Index
Compound 1MCF-7 (Breast Cancer)4.3 ± 0.1119.3
Compound 2MDA-MB-231 (Breast Cancer)9.13.7
Compound 3HT1080 (Fibrosarcoma)3N/A

These results suggest that the compound exhibits potent antiproliferative activity against breast cancer cell lines, indicating potential as an anticancer agent .

Study on Cytotoxic Effects

In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidine can exhibit cytotoxic effects on human cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of critical signaling pathways that promote cell survival .

Pharmacokinetic Profiles

Research on the pharmacokinetics of similar compounds indicates favorable absorption and bioavailability profiles, making them suitable candidates for further development in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:

  • Triazino[5,6-b]indole derivatives (e.g., compounds 23–27 in ) lack the pyrimidine ring but share the thioacetamide linkage. These compounds prioritize triazino-indole scaffolds, which may alter binding interactions compared to the target’s pyrimidine-based system .
  • Benzothiazole derivatives () feature a methylenedioxybenzothiazole core, offering distinct electronic properties due to the sulfur and oxygen atoms .

Substituent Effects

Key substituents influencing physicochemical and biological properties include:

Thienopyrimidine Substituents
  • 4-Amino group: Unique to the target compound, this group may enhance hydrogen bonding with biological targets, a feature absent in analogs like 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine () .
  • 5,6-Dimethyl groups: These substituents increase steric bulk and lipophilicity, similar to 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine (), which has a logP of 4.87 and low aqueous solubility (2.193 mg/L) .
Acetamide Side Chains
  • 4-Methoxyphenethyl group : The methoxy group is an electron-donating substituent (EDG), improving membrane permeability compared to electron-withdrawing groups (EWGs) like halogens in N-(4-bromophenyl)acetamide () .
  • Benzimidazole-linked analogs () demonstrate antimicrobial activity, suggesting that heterocyclic side chains can modulate target specificity .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Core Structure Molecular Weight logP* Solubility (mg/L) Notable Substituents
Target Compound Thieno[2,3-d]pyrimidine ~428.56 ~4.5 Low (inferred) 4-Amino, 5,6-dimethyl, 4-methoxyphenethyl
CRCM5484 () Hexahydropyrido-thienopyrimidine - - - Furan-2-ylmethyl, 2-methylpyridinyl
Compound 4j () Thieno[2,3-d]pyrimidine - - - Benzimidazolyl, 3-chloro-4-fluorophenyl
Compound 3e () Benzothiazole - - - 4-(p-Tolyl)piperazine
Compound Thieno[2,3-d]pyrimidine 399.53 4.87 2.193 5-Ethyl, 2,6-dimethyl, 3-acetylphenyl

*logP values estimated based on substituent contributions.

Structure-Activity Relationships (SAR)

  • Electron-donating groups (EDGs): The 4-methoxy and 4-amino groups in the target compound may enhance binding affinity compared to halogen-substituted analogs (e.g., ), as seen in oxadiazole derivatives where EDGs improved anticancer activity .
  • Bulkier substituents: The 5,6-dimethyl groups on the thienopyrimidine core likely reduce solubility but improve target selectivity, as observed in kinase inhibitors () .

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